tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid
Description
tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate (CAS: 122536-76-9) is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group on the amine. Its molecular formula is C₉H₁₈N₂O₂, and molecular weight is 186.25 g/mol . When combined with oxalic acid (C₂H₂O₄), it forms a salt or co-crystal, enhancing solubility and crystallinity for pharmaceutical applications. This compound is widely used as a building block in medicinal chemistry, particularly in synthesizing antimalarial and antibacterial agents .
Properties
Molecular Formula |
C20H38N4O8 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid |
InChI |
InChI=1S/2C9H18N2O2.C2H2O4/c2*1-9(2,3)13-8(12)11-7-4-5-10-6-7;3-1(4)2(5)6/h2*7,10H,4-6H2,1-3H3,(H,11,12);(H,3,4)(H,5,6)/t2*7-;/m00./s1 |
InChI Key |
DZDFQUVHXUXWEQ-UBKPKTQASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC1.CC(C)(C)OC(=O)N[C@H]1CCNC1.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1.CC(C)(C)OC(=O)NC1CCNC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate typically involves the protection of the amine group in pyrrolidine using tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Deprotection of the tert-butyl carbamate
The tert-butyl carbamate group is a common protecting group for amines. Deprotection typically occurs under acidic conditions:
-
Reaction : Acidic hydrolysis (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) cleaves the carbamate, releasing the free amine and generating CO₂ gas.
-
Outcome : The oxalic acid counterion may influence reaction kinetics by stabilizing intermediates or modulating pH .
Coupling Reactions
The carbamate group can act as an activated intermediate for forming amides or ureas:
-
Amide Formation : Reaction with carboxylic acids or activated esters (e.g., HATU/DCC) under basic conditions (e.g., DIPEA) to form amides.
-
Urea Synthesis : Coupling with amines using carbonyldiimidazole (CDI) or similar reagents.
-
Mechanism : The tert-butyl group stabilizes the carbamate against premature hydrolysis, ensuring selective reactivity .
Stereochemical Integrity
The (3S)-pyrrolidin-3-yl center is critical for biological activity. Reactions must preserve this stereochemistry:
-
Conditions : Mild reaction conditions (e.g., low-temperature coupling, non-nucleophilic bases) minimize racemization.
-
Example : Nucleophilic substitutions at the pyrrolidine ring would require stereospecific catalysts.
Salt Formation and Solubility
The oxalic acid hemi-salt enhances aqueous solubility while maintaining stability:
-
Role of Oxalic Acid : Acts as a counterion, potentially aiding in crystallization or phase separation.
-
Impact on Reactions : Solubility in polar aprotic solvents (e.g., DMF, DMSO) may facilitate coupling or deprotection steps .
Potential Side Reactions
-
Oxalic Acid Decomposition : Under harsh acidic or basic conditions, oxalic acid may decompose, forming CO₂ or other byproducts.
-
Tert-butyl Group Instability : Prolonged exposure to strong acids or heat could lead to premature deprotection .
Data Table: Key Reactions and Conditions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Deprotection | TFA/HCl (dilute), RT | Release of free amine; tert-butyl group removed |
| Amide Coupling | HATU/DCC, DIPEA, RT | Amide formation from carbamate and carboxylic acid |
| Urea Synthesis | CDI, amine, RT | Urea derivative via carbamate activation |
| Stereochemical Preservation | Low temp, non-nucleophilic bases | Maintenance of (3S)-configuration |
Research Findings
-
Synthesis Routes : Analogous compounds (e.g., tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate) are synthesized via multi-step organic reactions, including amine protection and coupling.
-
Biological Relevance : Carbamates with pyrrolidine cores are explored in drug design for neurological targets, emphasizing stereochemical control.
-
Stability : Oxalic acid hemi-salts enhance shelf-life and solubility, critical for storage and downstream applications .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of pharmaceuticals and other biologically active compounds .
Medicine: In medicine, tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate is used in the development of drugs. It acts as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and helps in improving the pharmacokinetic properties of drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from participating in unwanted reactions. This allows for selective reactions at other functional groups. The oxalic acid component can act as a catalyst or reactant in various chemical processes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid with structurally related compounds:
*Note: Molecular formula and weight for the target compound assume a 1:1 stoichiometry with oxalic acid.
Key Findings from Research
Synthetic Utility: The target compound is frequently used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions to synthesize quinoxaline and naphthyridine derivatives with antimalarial activity (e.g., compound 14 in ) . In , it served as a precursor for efflux pump inhibitors targeting Klebsiella pneumoniae, demonstrating its role in antibiotic adjuvant development .
Solubility and Crystallinity :
- Oxalic acid salts, such as tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid (CAS: 2306248-51-9), are preferred in drug development due to improved crystallinity and purification efficiency .
Biological Activity: Pyrrolidine derivatives with aromatic substituents (e.g., 2-methoxyphenyl in ) show enhanced binding to kinase targets compared to the parent compound . Lactam derivatives (e.g., pyrrolidinone in ) exhibit altered pharmacokinetic profiles due to increased rigidity and hydrogen-bonding capacity .
Critical Analysis of Structural Modifications
- Ring Size : Piperidine derivatives (6-membered ring) generally offer greater conformational flexibility than pyrrolidine (5-membered), impacting target selectivity .
- Substituents : Methoxy or aryl groups enhance lipophilicity and receptor affinity but may reduce solubility unless counterions like oxalic acid are used .
- Salt Forms : Hemi-oxalate or oxalate salts improve stability and handling but require careful stoichiometric control during synthesis .
Biological Activity
tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- CAS Number : 927652-04-8
This compound features a pyrrolidine moiety, which is significant in many bioactive compounds, particularly in neuropharmacology and anti-inflammatory research.
Research indicates that tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate exhibits several biological effects:
- Neuroprotective Effects : The compound has been studied for its ability to protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby mitigating neuroinflammation .
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in neurodegenerative processes, including β-secretase and acetylcholinesterase. For instance, one study reported an IC50 value of 15.4 nM for β-secretase inhibition .
- Antioxidant Properties : While the antioxidant activity was noted to be less pronounced (IC50 > 400 μM), it still contributes to the overall protective profile against oxidative stress .
In Vitro Studies
A series of in vitro experiments have demonstrated that tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate can significantly inhibit Aβ aggregation. For example:
- Aβ Aggregation Inhibition : At a concentration of 100 μM, the compound exhibited an 85% inhibition rate against Aβ aggregation . This suggests a potential role in delaying the progression of Alzheimer's disease.
In Vivo Studies
In vivo studies using scopolamine-induced models of Alzheimer's disease have shown that treatment with this compound leads to reduced levels of Aβ in the brain compared to untreated controls, indicating its therapeutic potential .
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Concentration/IC50 |
|---|---|---|
| Neuroprotection | Reduces neuronal apoptosis | Not specified |
| β-secretase Inhibition | IC50 = 15.4 nM | 15.4 nM |
| Acetylcholinesterase Inhibition | K i = 0.17 μM | 0.17 μM |
| Aβ Aggregation Inhibition | 85% inhibition at 100 μM | 100 μM |
| Antioxidant Activity | IC50 > 400 μM | >400 μM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate with high enantiomeric purity?
- Methodology :
- Chiral Resolution : Utilize tert-butyl carbamate precursors with stereospecific protecting groups (e.g., Boc) to preserve the (3S)-pyrrolidine configuration. Asymmetric synthesis via oxazaborolidine catalysts or enzymatic resolution can enhance enantiomeric excess (>97% ee) .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate the desired enantiomer .
Q. How can the crystal structure of tert-butyl carbamate derivatives be characterized to confirm stereochemistry?
- Methodology :
- X-ray Diffraction (XRD) : Single-crystal XRD analysis reveals bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding with oxalic acid) .
- Infrared (IR) Spectroscopy : Confirm carbamate C=O stretching (~1700 cm⁻¹) and pyrrolidine N-H bending (~1550 cm⁻¹) .
- Key Data : Reported lattice parameters for similar derivatives include space group P2₁2₁2₁ and unit cell dimensions (a=8.92 Å, b=10.45 Å, c=12.78 Å) .
Q. What analytical techniques are suitable for quantifying oxalic acid co-formers in carbamate salts?
- Methodology :
- Titration : Use potassium permanganate (KMnO₄) in acidic conditions to oxidize oxalic acid, with endpoint detection via potentiometry .
- Nuclear Magnetic Resonance (NMR) : Integrate ¹H-NMR signals for oxalic acid protons (δ ~5.2 ppm) relative to carbamate tert-butyl groups (δ ~1.4 ppm) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of tert-butyl carbamate derivatization?
- Methodology :
- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., reflux vs. RT) and catalysts (e.g., DMAP, DIEA) to favor either N- or O-functionalization. For example, refluxing in THF with DIEA promotes carbamate acylation .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies to rationalize regioselectivity trends .
Q. What strategies resolve contradictions in reported reaction yields for carbamate intermediates?
- Methodology :
- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, catalyst loading) using response surface methodology .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-Boc) and in-situ IR monitor reaction progress to identify rate-limiting steps .
Q. Can computational models predict the solid-state stability of carbamate-oxalic acid co-crystals?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate hydrogen-bonding networks between oxalic acid and carbamate moieties to assess hygroscopicity .
- Thermogravimetric Analysis (TGA) : Validate predictions by measuring decomposition temperatures (Td ~200°C for stable co-crystals) .
- Key Data : Co-crystals with stronger O-H···O=C interactions exhibit higher melting points (mp >150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
